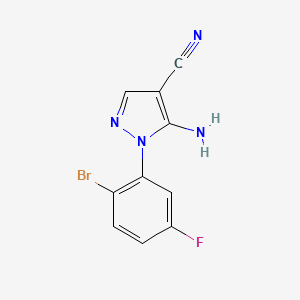

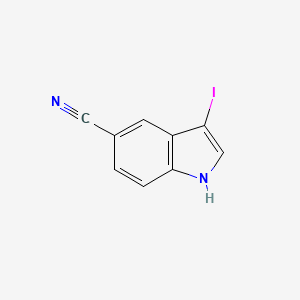

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrazole derivatives, including those structurally related to 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their synthesis methods and biological activities. For example, novel Schiff bases have been synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, demonstrating significant antimicrobial activity against various pathogens (Puthran et al., 2019). Similarly, the electronic properties of a fluoropyrazolecarbonitrile derivative have been investigated, revealing enhancement of spectral properties upon adsorption with fullerene, indicating potential applications in material science and photovoltaic devices (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Pyrazole derivatives have also been identified as effective corrosion inhibitors. A study on pyranopyrazole derivatives demonstrated their high efficiency in inhibiting mild steel corrosion in HCl solution, highlighting the potential of pyrazole-based compounds in industrial applications to protect metals from corrosive environments (Yadav et al., 2016).

Pharmaceutical Applications

Further research into pyrazole derivatives has shown their potential in pharmaceutical applications, including antimicrobial and antitumor activities. For instance, microwave-assisted synthesis of novel Schiff base scaffolds of pyrazole nuclei has been developed, highlighting their neurodegenerative, antimicrobial, and anti-cancer activities (Karati et al., 2022). Additionally, key intermediates in the synthesis of pyrazoles have been explored for their applications in crop protection, indicating the versatility of these compounds in agricultural sciences (Plem et al., 2015).

Material Science Applications

The interaction of pyrazole derivatives with fullerene molecules has been studied to understand their electronic and spectral properties. This research indicates potential applications in developing new materials with enhanced photophysical properties, suitable for electronics and photovoltaic devices (Biointerface Research in Applied Chemistry, 2022).

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is the Trypanosoma cruzi protozoan . This organism is responsible for causing Chagas disease, a major public health problem, especially in Latin America .

Mode of Action

cruzi protozoan, leading to its elimination

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. It is known that the compound has an effect on the T. cruzi protozoan, but the exact pathways and downstream effects are yet to be fully understood .

Result of Action

The compound shows activity against the intracellular amastigotes form of T. cruzi . The compound showed an insufficient maximum effect compared to the reference drug, nifurtimox . Whether longer duration treatments may eliminate all parasites remains to be explored .

Action Environment

cruzi, suggesting that it may be effective in the environments where this protozoan is prevalent .

Propriétés

IUPAC Name |

5-amino-1-(2-bromo-5-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN4/c11-8-2-1-7(12)3-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWVHUXDTLQCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)

![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)